molecular formula C23H29NO2 B14296206 1-[(1E)-2-(Benzyloxy)-N-(2,6-dimethylphenyl)ethanimidoyl]cyclohexan-1-ol CAS No. 125569-41-7

1-[(1E)-2-(Benzyloxy)-N-(2,6-dimethylphenyl)ethanimidoyl]cyclohexan-1-ol

Cat. No.: B14296206
CAS No.: 125569-41-7
M. Wt: 351.5 g/mol
InChI Key: WQPVEDLMMKJYAX-UHFFFAOYSA-N
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Description

1-[(1E)-2-(Benzyloxy)-N-(2,6-dimethylphenyl)ethanimidoyl]cyclohexan-1-ol is a complex organic compound featuring a cyclohexanol core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1E)-2-(Benzyloxy)-N-(2,6-dimethylphenyl)ethanimidoyl]cyclohexan-1-ol typically involves multiple steps:

    Formation of the Ethanimidoyl Intermediate: This step involves the reaction of 2,6-dimethylphenylamine with benzyloxyacetaldehyde under acidic conditions to form the ethanimidoyl intermediate.

    Cyclohexanol Derivative Formation: The intermediate is then reacted with cyclohexanone in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(1E)-2-(Benzyloxy)-N-(2,6-dimethylphenyl)ethanimidoyl]cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The benzyloxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(1E)-2-(Benzyloxy)-N-(2,6-dimethylphenyl)ethanimidoyl]cyclohexan-1-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: The exact pathways can vary depending on the specific application, but may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    1-[(1E)-2-(Benzyloxy)-N-(2,6-dimethylphenyl)ethanimidoyl]cyclohexan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.

    1-[(1E)-2-(Benzyloxy)-N-(2,6-dimethylphenyl)ethanimidoyl]cyclohexan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.

Uniqueness

1-[(1E)-2-(Benzyloxy)-N-(2,6-dimethylphenyl)ethanimidoyl]cyclohexan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

125569-41-7

Molecular Formula

C23H29NO2

Molecular Weight

351.5 g/mol

IUPAC Name

1-[N-(2,6-dimethylphenyl)-C-(phenylmethoxymethyl)carbonimidoyl]cyclohexan-1-ol

InChI

InChI=1S/C23H29NO2/c1-18-10-9-11-19(2)22(18)24-21(23(25)14-7-4-8-15-23)17-26-16-20-12-5-3-6-13-20/h3,5-6,9-13,25H,4,7-8,14-17H2,1-2H3

InChI Key

WQPVEDLMMKJYAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N=C(COCC2=CC=CC=C2)C3(CCCCC3)O

Origin of Product

United States

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